molecular formula C18H19BrN2O3 B5798622 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

Cat. No. B5798622
M. Wt: 391.3 g/mol
InChI Key: RMXJUSNXTFJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug, but its mechanism of action and biochemical effects have led to its investigation for other medical conditions as well.

Mechanism of Action

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 acts as a multi-kinase inhibitor, targeting several protein kinases involved in various signaling pathways. Its primary target is RAF kinase, which is involved in the MAPK/ERK signaling pathway. By inhibiting RAF kinase, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 can prevent the activation of downstream signaling pathways that promote cell growth and proliferation. In addition to RAF kinase, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 also inhibits other protein kinases, such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by blocking the MAPK/ERK signaling pathway. It can also inhibit angiogenesis by blocking the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels. In addition, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 has been found to have anti-inflammatory effects, which may be beneficial for the treatment of conditions such as psoriasis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 is its specificity for RAF kinase and other protein kinases involved in tumor growth and angiogenesis. This makes it a promising candidate for cancer treatment and other medical conditions. However, one limitation of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 is its potential toxicity, particularly in the liver. This can limit its use in clinical trials and may require further investigation to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the investigation of N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006. One area of focus is the development of new derivatives and analogs that can improve its specificity and reduce its toxicity. Another direction is the investigation of its potential use in combination with other drugs for cancer treatment. Additionally, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 may have potential applications in the treatment of other medical conditions, such as psoriasis, rheumatoid arthritis, and diabetic nephropathy, which require further investigation.

Synthesis Methods

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 can be synthesized through a multi-step process starting from 4-bromo-3,5-dimethylphenol. The first step involves the acylation of the phenol with acetyl chloride to form the corresponding acetate. This is followed by a nucleophilic substitution reaction with N,N-dimethylformamide dimethyl acetal to form the imidate. The imidate is then reacted with 3-methylbenzoic acid to form the final product, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006.

Scientific Research Applications

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several protein kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. By inhibiting RAF kinase, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 can prevent the proliferation of cancer cells and induce apoptosis. In addition to cancer treatment, N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 43-9006 has also been investigated for its potential use in the treatment of other medical conditions, such as psoriasis, rheumatoid arthritis, and diabetic nephropathy.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11-5-4-6-14(7-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXJUSNXTFJULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Br)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.